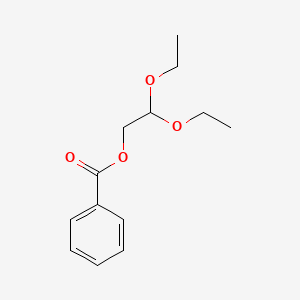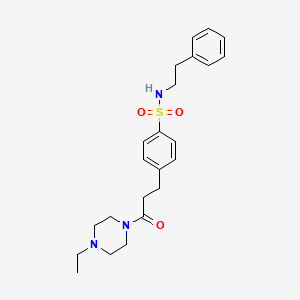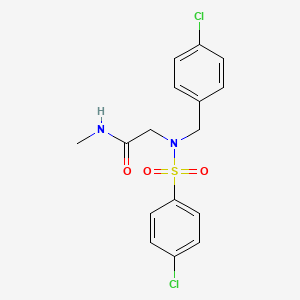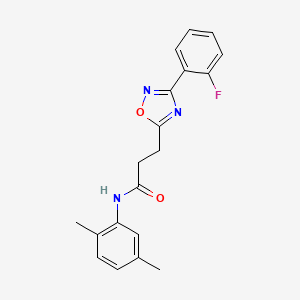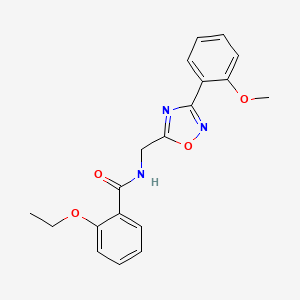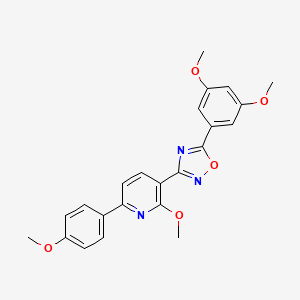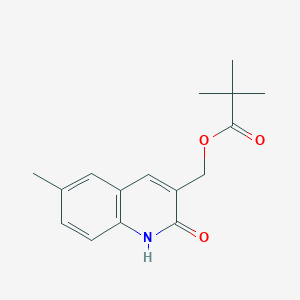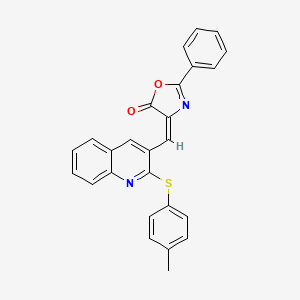
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, also known as PTQO, is a synthetic compound that has been widely studied for its potential applications in medicinal chemistry. PTQO is a member of the oxazole family of compounds and has been found to exhibit a range of interesting biological properties. In
Wissenschaftliche Forschungsanwendungen
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Research has shown that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one exhibits selective cytotoxicity towards cancer cells, while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies. In addition, (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to have antimicrobial and anti-inflammatory properties, which could make it useful in the treatment of infectious diseases and inflammatory disorders.
Wirkmechanismus
The mechanism of action of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one may be able to selectively target and kill cancer cells, while leaving normal cells unharmed.
Biochemical and Physiological Effects
Studies have shown that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one can induce cell cycle arrest and apoptosis in cancer cells. In addition, (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to have antimicrobial and anti-inflammatory effects, which could make it useful in the treatment of infectious diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a promising candidate for the development of new cancer therapies. In addition, the synthesis method for (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is relatively simple and produces high yields and purity. However, one limitation of using (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in lab experiments is its potential toxicity towards normal cells. Further research is needed to determine the optimal dosage and administration of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one to minimize toxicity.
Zukünftige Richtungen
There are several future directions for research on (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. One area of interest is the development of new cancer therapies based on (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. Researchers could explore the use of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in combination with other anticancer agents to enhance its efficacy. Another area of interest is the optimization of the synthesis method for (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one to improve yields and purity. Finally, researchers could investigate the potential applications of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in the treatment of infectious diseases and inflammatory disorders.
Synthesemethoden
The synthesis of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one involves the reaction of 2-(p-tolylthio)quinoline-3-carbaldehyde with 2-aminophenol in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to yield (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. This method has been shown to produce (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one with high yields and purity.
Eigenschaften
IUPAC Name |
(4E)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-11-13-21(14-12-17)31-25-20(15-19-9-5-6-10-22(19)28-25)16-23-26(29)30-24(27-23)18-7-3-2-4-8-18/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMQMECKFZOJEG-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

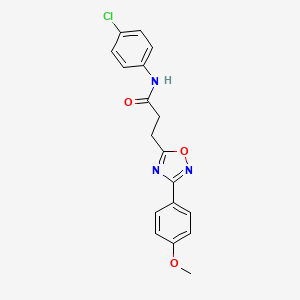

![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)



